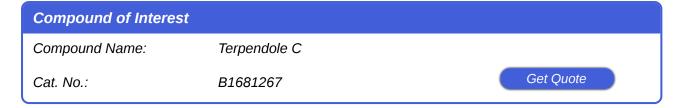


Albophoma yamanashiensis: A Prolific Source of the ACAT Inhibitor Terpendole C

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albophoma yamanashiensis, a filamentous fungus, has emerged as a significant natural source of a class of indole-diterpenoid compounds known as terpendoles. Among these, **Terpendole C** has garnered considerable attention within the scientific community for its potent inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1][2] This technical guide provides a comprehensive overview of Albophoma yamanashiensis as a source of **Terpendole C**, detailing its production, isolation, biological activity, and biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and metabolic engineering.

Quantitative Data Summary

The inhibitory activities of various terpendoles isolated from Albophoma yamanashiensis against ACAT have been quantitatively assessed. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.



Compound	IC50 (μM) against ACAT	Reference
Terpendole A	15.1	[1]
Terpendole B	26.8	[1]
Terpendole C	2.1	[1]
Terpendole D	3.2	[1]
Terpendole E-I	145-388	[3]
Terpendole J	38.8	[3]
Terpendole K	38.0	[3]
Terpendole L	32.4	[3]

Experimental Protocols Fermentation of Albophoma yamanashiensis

A detailed protocol for the cultivation of Albophoma yamanashiensis for the production of terpendoles is outlined below. This protocol is based on methodologies reported for the isolation of various terpendole analogues.[1][3]

Materials:

- Albophoma yamanashiensis strain (e.g., FO-2546)
- Seed Medium: Glucose (2%), Polypeptone (1%), Yeast extract (0.5%), CaCO3 (0.2%)
- Production Medium: Soluble starch (4%), Pharmamedia (1.5%), Na-fumarate (1%), KH2PO4 (0.1%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), FeSO4·7H2O (0.001%), CuSO4·5H2O (0.0001%), ZnSO4·7H2O (0.0001%), MnSO4·4-6H2O (0.0001%)
- Shake flasks
- Fermenter

Procedure:



- Seed Culture: Inoculate a loopful of Albophoma yamanashiensis mycelia into a 500-ml shake flask containing 100 ml of the seed medium. Incubate at 27°C for 2 days on a rotary shaker at 200 rpm.
- Inoculation: Transfer the seed culture (2% v/v) into a 30-liter fermenter containing 20 liters of the production medium.
- Fermentation: Conduct the fermentation at 27°C with an agitation of 300 rpm and an aeration rate of 10 liters/minute for 7 days.

Isolation and Purification of Terpendole C

The following protocol describes the extraction and chromatographic purification of **Terpendole C** from the culture broth of Albophoma yamanashiensis.[1][3]

Materials:

- Fermentation broth
- Ethyl acetate
- n-Hexane
- Acetone
- Silica gel (e.g., Wako-gel C-200)
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column

Procedure:

• Extraction: Filter the culture broth to separate the mycelia and the filtrate. Extract the filtrate with an equal volume of ethyl acetate. Extract the mycelia with acetone, concentrate the



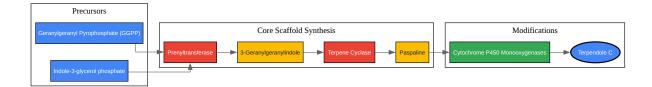
extract, and then partition between ethyl acetate and water. Combine the ethyl acetate extracts.

- Silica Gel Chromatography: Concentrate the combined ethyl acetate extract and apply it to a silica gel column. Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
- Sephadex LH-20 Chromatography: Subject the active fractions from the silica gel column to chromatography on a Sephadex LH-20 column, eluting with methanol.
- Preparative HPLC: Further purify the fractions containing Terpendole C by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrilewater gradient).
- Final Purification: The purified **Terpendole C** can be obtained as a white powder.

Biosynthesis of Terpendole C

Terpendole C belongs to the indole-diterpenoid class of natural products. Its biosynthesis in Albophoma yamanashiensis involves a complex series of enzymatic reactions, starting from the precursors indole-3-glycerol phosphate and geranylgeranyl pyrophosphate (GGPP). The presence of a terpendole biosynthetic gene cluster in Albophoma yamanashiensis has been identified, which orchestrates the synthesis of the terpendole scaffold.[4][5]

The general biosynthetic pathway for indole-diterpenes, which is applicable to **Terpendole C**, is initiated by the prenylation of the indole moiety, followed by a series of cyclizations and oxidative modifications catalyzed by enzymes such as prenyltransferases, terpene cyclases, and cytochrome P450 monooxygenases.





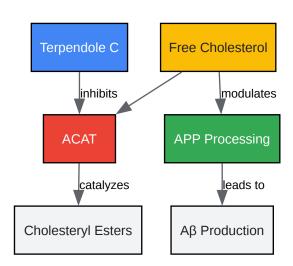
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Caption: Proposed biosynthetic pathway of **Terpendole C**.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **Terpendole C** is the inhibition of ACAT.[1] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, **Terpendole C** increases the levels of intracellular free cholesterol, which can have several downstream effects on cellular signaling pathways.

Inhibition of ACAT has been shown to modulate pathways involved in neurodegenerative diseases, such as Alzheimer's disease, by affecting amyloid precursor protein (APP) processing and reducing the production of amyloid-beta (Aβ) peptides.[6] The increase in free cholesterol in the endoplasmic reticulum due to ACAT inhibition can influence the activity of enzymes involved in APP processing.



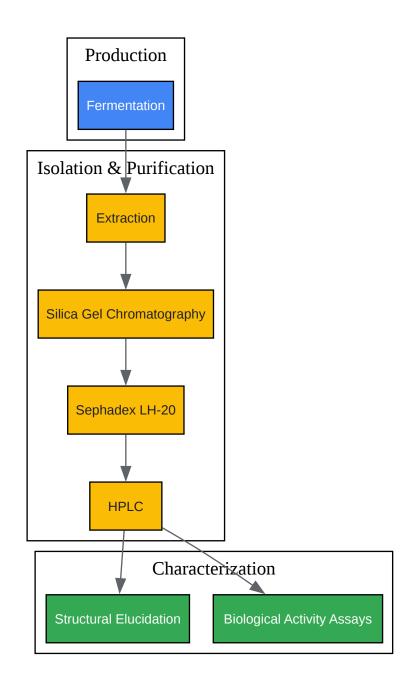
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Caption: Signaling pathway affected by **Terpendole C** via ACAT inhibition.

Experimental Workflow

The overall workflow for the production, isolation, and characterization of **Terpendole C** from Albophoma yamanashiensis is depicted in the following diagram.





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Caption: Experimental workflow for **Terpendole C**.

Conclusion

Albophoma yamanashiensis stands out as a valuable microbial resource for the production of **Terpendole C**, a potent ACAT inhibitor with potential therapeutic applications. This guide has provided a detailed overview of the methodologies for its production and isolation, a summary



of its biological activity, and an insight into its biosynthetic and signaling pathways. The information compiled here is intended to facilitate further research and development of **Terpendole C** and other bioactive compounds from this fascinating fungal species. The elucidation of the complete biosynthetic gene cluster and the exploration of metabolic engineering strategies could further enhance the production of this promising natural product.

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